4-(Benzyloxy)cyclohexanecarboxylic acid
Overview
Description
4-(Benzyloxy)cyclohexanecarboxylic acid is an organic compound with the molecular formula C14H18O3. It is characterized by a cyclohexane ring substituted with a benzyloxy group and a carboxylic acid group. This compound is used in various research and industrial applications due to its unique chemical properties .
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(Benzyloxy)cyclohexanecarboxylic acid . For instance, the ionization state of carboxylic acids can change with pH, which can affect their absorption and distribution in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include heating under reflux and the use of a dehydrating agent to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. This method ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
4-(Benzyloxy)cyclohexanecarboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Used in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.
Benzoic acid: Contains a benzene ring instead of a cyclohexane ring, leading to distinct chemical behavior.
4-Hydroxycyclohexanecarboxylic acid: Similar structure but with a hydroxy group instead of a benzyloxy group.
Uniqueness: 4-(Benzyloxy)cyclohexanecarboxylic acid is unique due to the presence of both a benzyloxy group and a cyclohexane ring, which confer specific chemical properties and reactivity patterns not observed in its analogs .
Properties
IUPAC Name |
4-phenylmethoxycyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHKUOPEMAFMJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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